

H-Asp(AMC)-OH and its interaction with cysteine proteases

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: H-Asp(AMC)-OH

Cat. No.: B12359640

[Get Quote](#)

Core Concepts: H-Asp(AMC)-OH as a Fluorogenic Substrate

H-Asp(AMC)-OH, or (3S)-3-amino-4-[(4-methyl-2-oxochromen-7-yl)amino]-4-oxobutanoic acid, is a fluorogenic substrate used to detect the activity of proteases that cleave after an aspartic acid residue.^{[1][2]} The molecule links L-aspartic acid to a fluorescent group, 7-amino-4-methylcoumarin (AMC).^{[1][3]} In its intact, conjugated form, the fluorescence of the AMC group is quenched.^[4] Upon enzymatic cleavage of the amide bond, the free AMC fluorophore is released, resulting in a significant increase in fluorescence that can be monitored in real-time.^{[4][5][6]} This direct relationship between fluorescence intensity and enzymatic activity allows for the sensitive quantification of protease function.^{[7][8]}

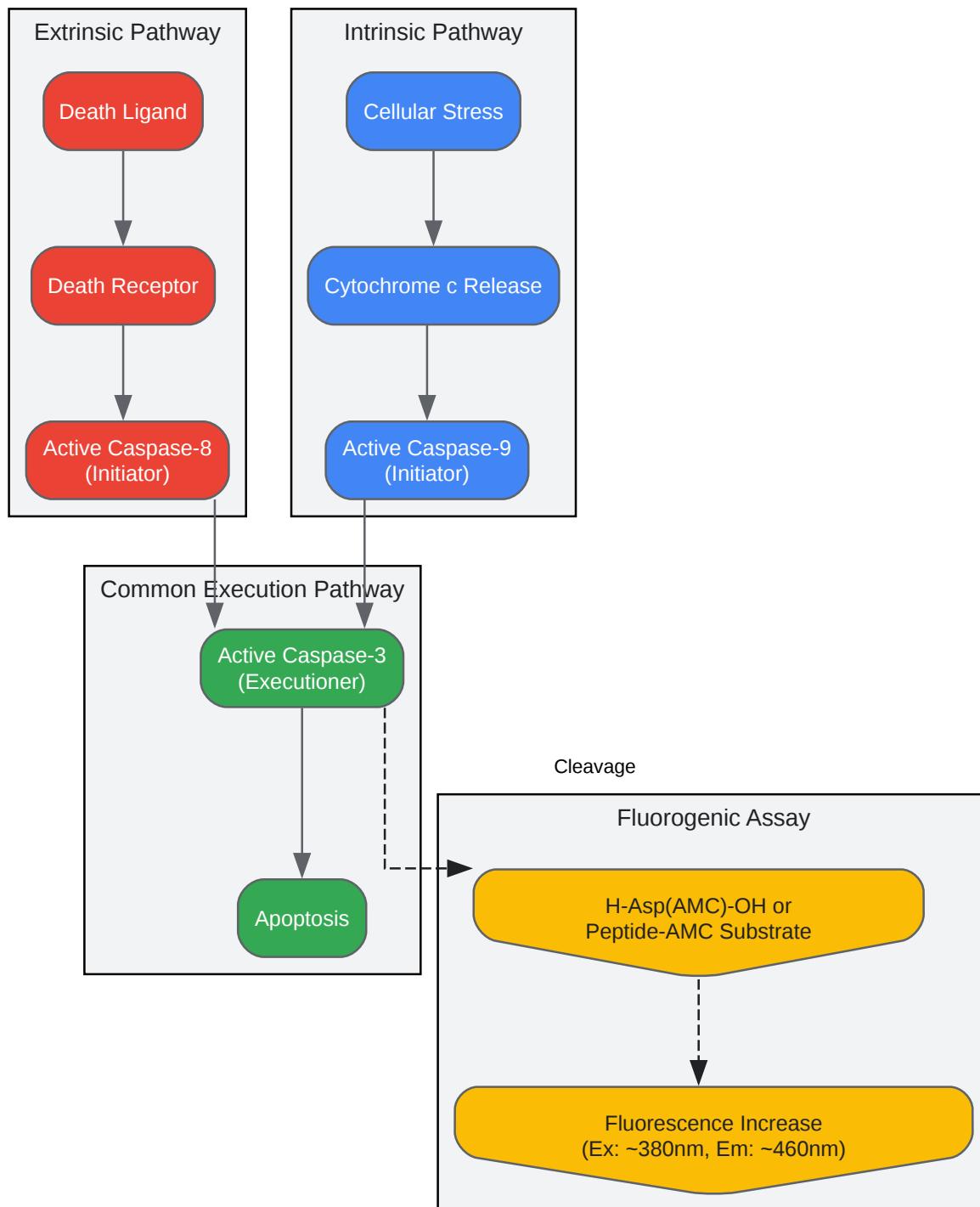
Chemical and Physical Properties

The fundamental properties of **H-Asp(AMC)-OH** are summarized below. The fluorescence properties are characteristic of the liberated AMC group.

Property	Value	Source(s)
Molecular Formula	C ₁₄ H ₁₄ N ₂ O ₅	[1] [2] [9]
Molecular Weight	290.27 g/mol	[1] [9]
CAS Number	133628-73-6 / 219138-13-3	[2] [9]
Appearance	White to off-white solid	N/A
Solubility	DMSO	N/A
Excitation Wavelength	~354-380 nm	[7] [8] [10] [11]
Emission Wavelength	~440-460 nm	[7] [10] [11]

Interaction with Cysteine Proteases

H-Asp(AMC)-OH is particularly relevant for studying a class of cysteine proteases known as caspases (cysteine-aspartic proteases). Caspases are critical mediators of apoptosis (programmed cell death) and inflammation, and they exhibit a distinct specificity for cleaving their target proteins after aspartic acid residues.[\[12\]](#)[\[13\]](#)[\[14\]](#)


Caspases are broadly categorized as initiator caspases (e.g., caspase-8, caspase-9) and executioner caspases (e.g., caspase-3, caspase-7).[\[13\]](#)[\[15\]](#) While **H-Asp(AMC)-OH** can serve as a basic substrate, more specific tetrapeptide substrates are often designed to probe the activity of individual caspases. For example, Ac-DEVD-AMC is a classic substrate for the executioner caspase-3.[\[7\]](#)[\[8\]](#) The cleavage of these substrates releases the same AMC fluorophore, allowing for a standardized detection method.[\[8\]](#)

Apoptotic Signaling Pathways

Caspase activation occurs through two primary pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway.[\[12\]](#)[\[14\]](#)[\[15\]](#)

- Extrinsic Pathway: Initiated by the binding of extracellular death ligands to cell surface receptors, leading to the recruitment of adapter proteins and the activation of initiator caspase-8.[\[12\]](#)[\[14\]](#)[\[15\]](#)

- **Intrinsic Pathway:** Triggered by cellular stress, which causes the release of cytochrome c from the mitochondria.[13][15] This activates initiator caspase-9 in a complex with Apaf-1.[15] Both pathways converge on the activation of executioner caspases, such as caspase-3, which are responsible for the systematic disassembly of the cell.[13][15]

[Click to download full resolution via product page](#)

Caption: Overview of caspase activation pathways and the point of measurement with AMC substrates.

Experimental Design and Protocols

A well-defined protocol is essential for obtaining reproducible results in enzyme kinetic assays. [16][17] The following sections detail a standard methodology for a caspase activity assay.

General Protocol for Caspase Activity Assay

This protocol outlines the measurement of caspase activity in cell lysates using a fluorogenic AMC substrate.

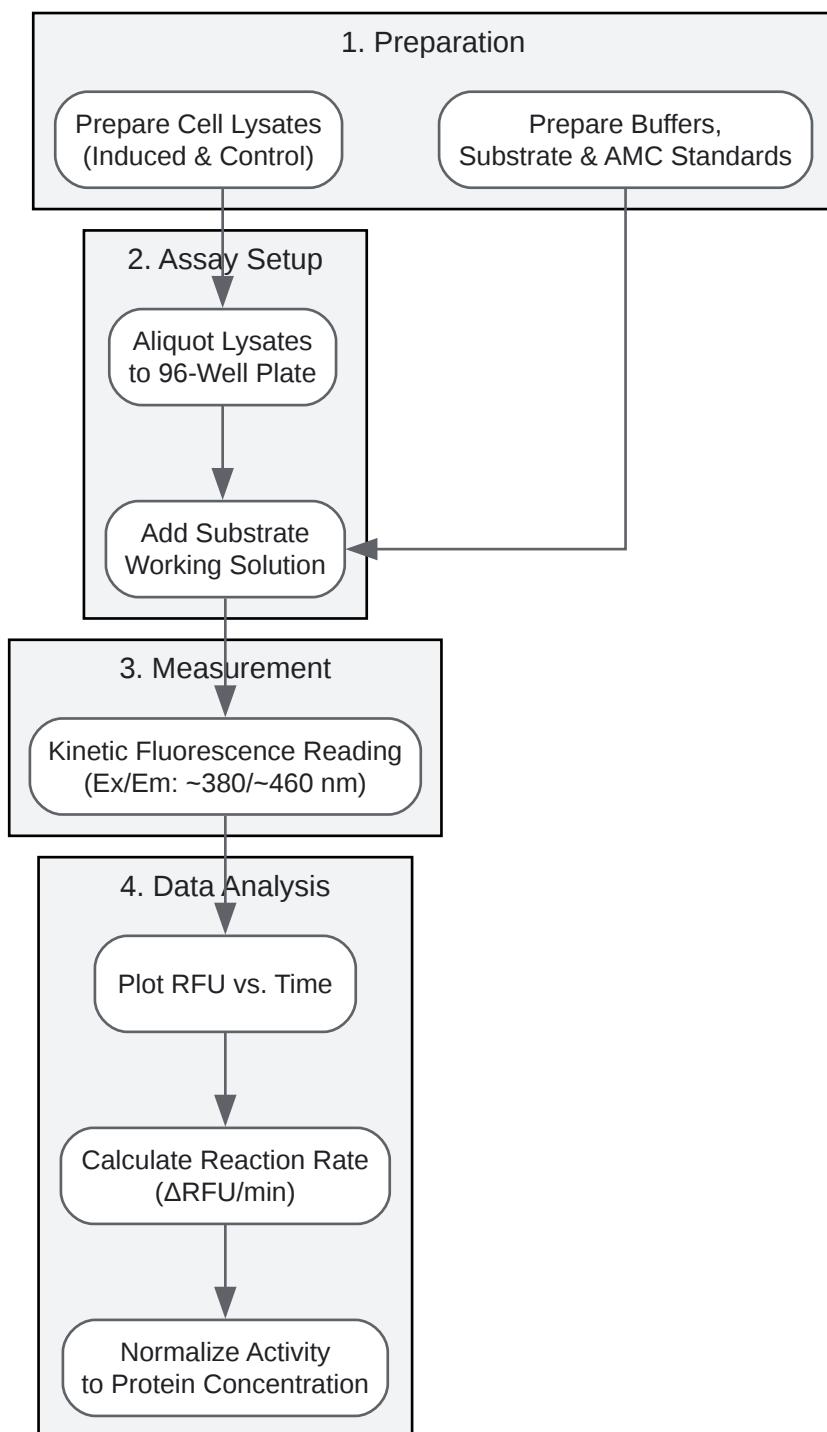
A. Reagent Preparation:

- Lysis Buffer: Prepare an appropriate buffer to lyse cells and release cytosolic content (e.g., 50 mM HEPES, pH 7.5, 0.1% CHAPS, 1 mM DTT, 0.1% Nonidet P-40, 1 mM EDTA).[10] Keep on ice.
- Assay Buffer: Prepare a reaction buffer (e.g., 20 mM HEPES, pH 7.5, 10% glycerol, 2 mM DTT).[4]
- Substrate Stock Solution: Prepare a 10 mM stock solution of the AMC substrate (e.g., Ac-DEVD-AMC) in sterile DMSO.
- Substrate Working Solution: Dilute the stock solution in Assay Buffer to a 2X final concentration (e.g., 100 µM for a 50 µM final concentration).[7]
- AMC Standard Curve: Prepare a series of dilutions of free AMC in Assay Buffer (e.g., 0 to 20 µM) to quantify the amount of cleaved substrate.[4][8]

B. Sample Preparation (Cell Lysates):

- Induce apoptosis in the experimental cell population; maintain a non-induced control group. [4][7]

- Harvest cells and wash with ice-cold PBS.
- Resuspend the cell pellet in ice-cold Lysis Buffer and incubate on ice for 10-15 minutes.[4][7]
- Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C.[4]
- Collect the supernatant (cytosolic extract) and determine the protein concentration using a standard method (e.g., BCA assay).[4]


C. Assay Procedure:

- Add 10-50 µg of cell lysate protein to each well of a black 96-well microplate.[4]
- Include a blank control (Lysis Buffer only) for background subtraction.[4]
- Adjust the volume in all wells to 50 µL with Assay Buffer.[4]
- Initiate the reaction by adding 50 µL of the 2X substrate working solution to all wells, for a final volume of 100 µL.[4][7]
- Immediately place the plate in a fluorometer pre-set to ~380 nm excitation and ~460 nm emission.[7][11]
- Monitor the fluorescence kinetically, taking readings every 1-5 minutes for 30-60 minutes.[4]

D. Data Analysis:

- Subtract the background fluorescence from all readings.
- Plot the relative fluorescence units (RFU) against time for each sample.
- Determine the rate of reaction (Δ RFU/min) from the linear portion of the curve.[4]
- Convert the Δ RFU/min to pmol/min of AMC released using the slope from the AMC standard curve.[4]
- Normalize the activity to the amount of protein in the lysate (e.g., pmol/min/mg protein).[4]

Experimental Workflow Visualization

[Click to download full resolution via product page](#)

Caption: Step-by-step experimental workflow for a cell-based caspase activity assay.

Quantitative Analysis: Enzyme Kinetics

To fully characterize the interaction between a protease and a substrate, it is crucial to determine its kinetic parameters, K_m and k_{cat} .^[18] These values are determined by measuring the initial reaction rate at various substrate concentrations and fitting the data to the Michaelis-Menten equation.^{[16][19]}

- K_m (Michaelis Constant): Represents the substrate concentration at which the reaction rate is half of V_{max} . It is an inverse measure of the substrate's binding affinity.
- k_{cat} (Turnover Number): Represents the number of substrate molecules converted to product per enzyme molecule per unit of time.
- k_{cat}/K_m (Catalytic Efficiency): A measure of how efficiently an enzyme converts a substrate to product, accounting for both binding and catalysis.

Enzyme	Substrate	K_m (μM)	k_{cat} (s^{-1})	k_{cat}/K_m ($M^{-1}s^{-1}$)	Source(s)
Caspase-3	Ac-DEVD-AMC	~10	~1.8	~1.8 x 10 ⁵	[20]
Caspase-7	Ac-DEVD-AMC	~16.5	~0.8	~4.8 x 10 ⁴	[20]
Caspase-9	Ac-LEHD-AFC*	~220	-	-	[21]

Note: Data for AFC (7-amino-4-trifluoromethylcoumarin) substrate is shown for Caspase-9 as it is a more common substrate for this enzyme. Kinetic parameters can vary based on assay conditions.

Applications in Drug Development

Fluorogenic assays utilizing substrates like **H-Asp(AMC)-OH** are foundational in drug discovery for targeting proteases.^{[22][23]}

- High-Throughput Screening (HTS): The simple, robust, and automatable nature of this assay makes it ideal for screening large compound libraries to identify potential protease inhibitors. [\[24\]](#)[\[25\]](#)[\[26\]](#)[\[27\]](#)
- Structure-Activity Relationship (SAR) Studies: These assays are used to quantify the potency (e.g., IC_{50}) of synthesized analogs of a hit compound, guiding medicinal chemistry efforts to optimize inhibitor efficacy and selectivity. [\[27\]](#)
- Mechanism of Inhibition Studies: By analyzing enzyme kinetics in the presence of an inhibitor, researchers can determine its mode of action (e.g., competitive, non-competitive).
- Confirmation of Cellular Activity: Measuring caspase activity in cells treated with a compound provides critical evidence that the compound engages its target in a biological context. [\[28\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. H-Asp-AMC | C14H14N2O5 | CID 2733975 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. pnas.org [pnas.org]
- 6. researchgate.net [researchgate.net]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 9. chemscene.com [chemscene.com]
- 10. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. takarabio.com [takarabio.com]

- 12. Caspase Activation Pathways: an Overview - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Apoptosis Caspase Pathways: R&D Systems [rndsystems.com]
- 14. Caspase - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Enzyme Assay Analysis: What Are My Method Choices? [thermofisher.com]
- 18. longdom.org [longdom.org]
- 19. Enzyme Kinetic Assay - Creative Biogene [microbiosci.creative-biogene.com]
- 20. Caspase Substrates and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. scbt.com [scbt.com]
- 22. High throughput substrate specificity profiling of serine and cysteine proteases using solution-phase fluorogenic peptide microarrays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Substrate profiling of cysteine proteases using a combinatorial peptide library identifies functionally unique specificities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
- 25. High throughput screening for drugs that inhibit 3C-like protease in SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Cell-Based High-Throughput Screening Protocol for Discovering Antiviral Inhibitors Against SARS-CoV-2 Main Protease (3CLpro) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. High-throughput screening and characterization of novel inhibitors targeting HIV-1 protease precursor autoprocessing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [H-Asp(AMC)-OH and its interaction with cysteine proteases]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b12359640#h-asp-amc-oh-and-its-interaction-with-cysteine-proteases>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com